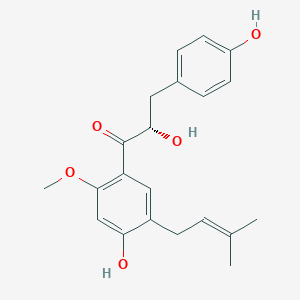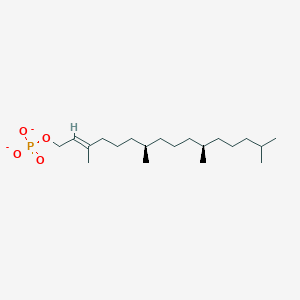
Phytolmonophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytyl phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the diphosphate OH groups of phytyl phosphate. It is a conjugate base of a phytyl phosphate.
Wissenschaftliche Forschungsanwendungen
Phytate in Agriculture and Environmental Sustainability
Phytate, a form of phosphorus in seeds, is crucial for agriculture and environmental sustainability. Phosphorus is essential for DNA, RNA, ATP, and other biological compounds. However, its primary form in seeds, phytate, is not easily bioavailable for nonruminant animals, leading to inefficient nutrient utilization and environmental concerns due to phosphorus runoff. Research has been focusing on ways to enhance the bioavailability of phosphorus from phytate, thereby improving agricultural productivity and environmental sustainability. This includes the development of phytase enzymes and low-phytate crops, contributing to better phosphorus management in agriculture (Abelson, 1999).
Phytase in Food Technology
Phytases are increasingly being used in food processing to improve mineral bioavailability. The enzyme's ability to degrade phytate enhances the nutritional value of food products. Techniques like the addition of isolated phytases, use of genetically engineered raw materials, and recombinant microorganisms in the human gastrointestinal tract are explored for optimizing phytate degradation in food processing (Greiner & Konietzny, 2006).
Genetic Engineering for Phosphate Utilization
Genetic engineering of plant growth-promoting bacteria (PGPB) to enhance phosphate solubilization is an emerging field. This involves the characterization and manipulation of genes responsible for the mineralization of organic phosphorus sources, like phytate, improving plant yields and contributing to sustainable agriculture (Rodríguez et al., 2006).
Microbial Phytase Activity in Soil
Understanding the role of microbial phytase in soil is important for sustainable agriculture. Phytases catalyze the hydrolysis of phytate, releasing inorganic phosphorus that is crucial for plant growth. Research into the mechanisms of microbial phytase activity in soil can lead to innovative strategies for enhancing soil fertility and crop yield (Azeem et al., 2015).
Biotechnological Advances in Phytate Utilization
Biotechnological advancements are exploring novel phytases with improved biochemical properties for various applications. This includes enhancing phosphate and mineral uptake in animals and potential use in human diets as nutraceuticals. Genetic and protein engineering are key areas in developing phytases that meet the criteria of an ideal feed additive (Rao et al., 2009).
Eigenschaften
Produktname |
Phytolmonophosphate |
|---|---|
Molekularformel |
C20H39O4P-2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] phosphate |
InChI |
InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/p-2/b20-15+/t18-,19-/m1/s1 |
InChI-Schlüssel |
YRXRHZOKDFCXIB-PYDDKJGSSA-L |
Isomerische SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)([O-])[O-])/C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



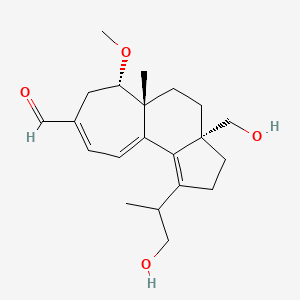
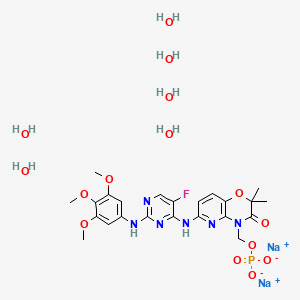
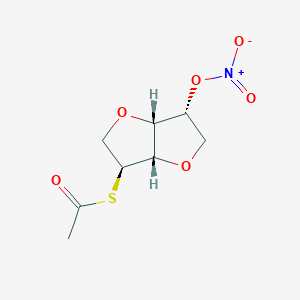
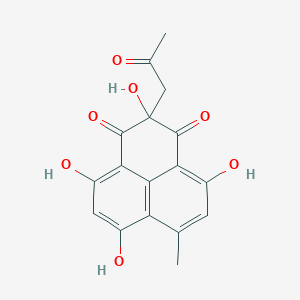
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
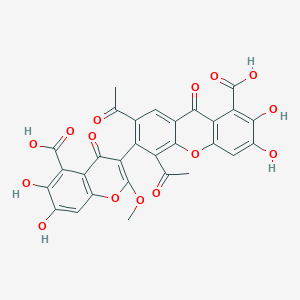
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
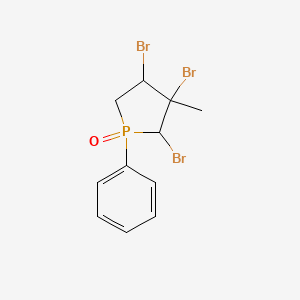
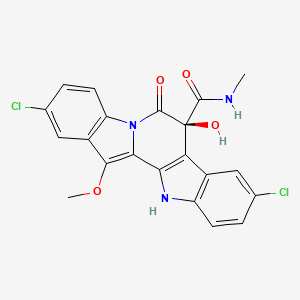
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
![Calix[5]furan](/img/structure/B1264203.png)
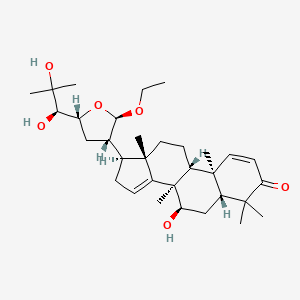
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)
